

An In-depth Technical Guide to Bitopertin (R enantiomer)

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Compound: **Bitopertin (R enantiomer)** CAS Number: 845614-12-2 Development Codes: RG1678 (R enantiomer), RO4917838 (R enantiomer)

Executive Summary

Bitopertin is a potent, selective, and orally bioavailable small-molecule inhibitor of Glycine Transporter 1 (GlyT1).[1][2] Initially developed by Roche for the treatment of negative symptoms associated with schizophrenia, it failed to meet primary endpoints in Phase III trials. [3][4][5] Subsequently, its unique mechanism of modulating heme biosynthesis has led to its repositioning for the treatment of rare hematologic disorders, specifically erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLPP).[1][6] In this indication, Bitopertin has demonstrated significant reductions in the primary pathogenic driver, protoporphyrin IX (PPIX), and shown clinical improvements in photosensitivity.[7][8] Disc Medicine, having licensed the compound from Roche, has submitted a New Drug Application (NDA) to the U.S. FDA for accelerated approval in EPP.[9] This guide provides a comprehensive technical overview of Bitopertin's chemistry, mechanism of action, pharmacology, and clinical development for researchers and drug development professionals.

Chemical and Physical Properties

Bitopertin is a piperazine derivative with a complex chemical structure. The R enantiomer is the specific stereoisomer under development.



Property	Value	Reference
CAS Number	845614-12-2	[10][11]
Molecular Formula	C21H20F7N3O4S	[3][10]
Molar Mass	543.46 g⋅mol ⁻¹	[3][10]
IUPAC Name	{4-[3-Fluoro-5- (trifluoromethyl)pyridin-2- yl]piperazin-1-yl}{5- (methylsulfonyl)-2-[(1R)-2,2,2- trifluoro-1- methylethoxy]phenyl}methano ne	[3]
SMILES	CINVALID-LINKC(F)(F)F	[10]

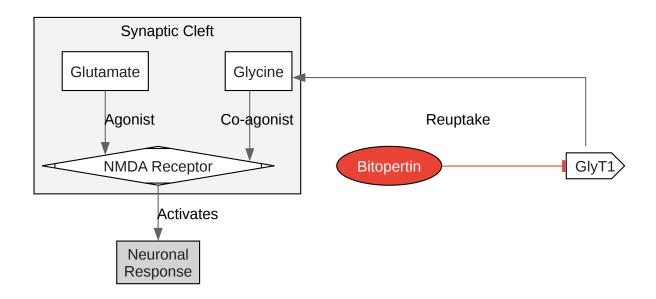
Mechanism of Action

Bitopertin's mechanism of action is centered on the potent and selective inhibition of Glycine Transporter 1 (GlyT1).[3] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the extracellular space, thereby regulating its concentration.[12] This inhibition has two distinct, tissue-specific therapeutic implications.

Central Nervous System (CNS): NMDA Receptor Modulation

In the CNS, glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[12][13] The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the negative and cognitive symptoms of the disorder.[14] By inhibiting GlyT1 in the brain, Bitopertin increases synaptic glycine levels, enhancing the activation of NMDA receptors by glutamate.[13][14] This was the rationale for its initial development for schizophrenia.[3][14]





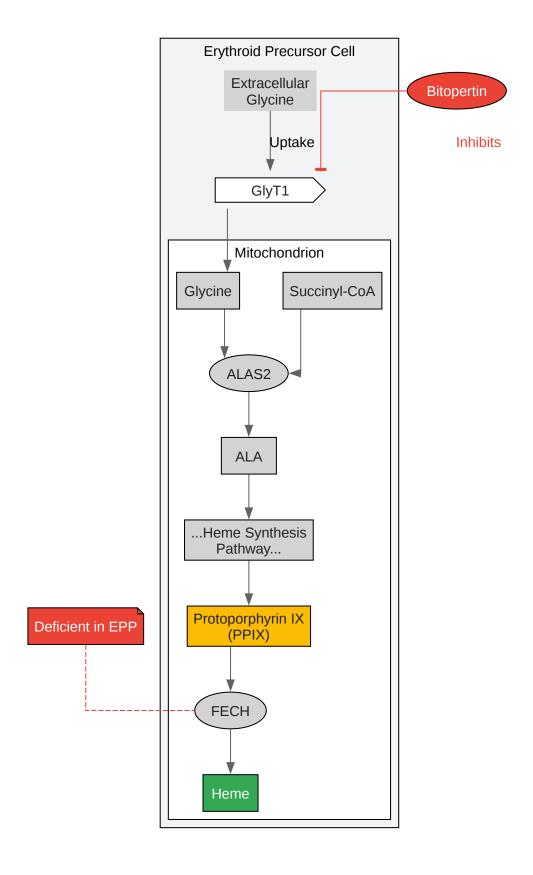
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Caption: Bitopertin's CNS mechanism of action on the NMDA receptor.

Erythroid Precursors: Heme Biosynthesis Modulation

GlyT1 is highly expressed on erythroid precursors (developing red blood cells) in the bone marrow.[7][15] These cells have a massive demand for glycine, which is the essential starting substrate for heme synthesis, combining with succinyl-CoA in a reaction catalyzed by ALAS2. [7][15] In EPP and XLPP, genetic defects in the heme synthesis pathway lead to the accumulation of the toxic phototoxic intermediate, Protoporphyrin IX (PPIX).[2][16] By inhibiting GlyT1 on these cells, Bitopertin limits the uptake of extracellular glycine, reducing the overall flux through the heme synthesis pathway.[1][15] This, in turn, decreases the production and accumulation of PPIX.[2][7] This substrate reduction therapy is the basis for its use in erythropoietic porphyrias.





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Caption: Bitopertin's mechanism of modulating heme synthesis in EPP.



Pharmacokinetics

Bitopertin exhibits favorable pharmacokinetic properties, including oral availability and a long half-life, supporting once-daily dosing.[7] Preclinical and clinical studies have characterized its profile.

Preclinical Pharmacokinetics (Rat)

Studies in female Sprague-Dawley rats have detailed the pharmacokinetic profile following subcutaneous and intravenous administration. The compound is characterized by slow absorption and elimination.[17][18]

Parameter	Subcutaneous (0.03 - 3 mg/kg)	Intravenous (0.1 mg/kg)	Reference
Tmax (h)	3.7 - 24.0	N/A	[17][18]
T ₁ / ₂ (h)	35.06 - 110.32	N/A	[17][18]
AUC₀-∞ (ng·h/mL)	439.6 - 34,018.9	N/A	[17][18]
CL (L/h/kg)	0.07 - 0.13	N/A	[17][18]

Human Pharmacokinetics

In humans, Bitopertin has a long half-life of approximately 40 hours.[7] Physiologically based pharmacokinetic (PBPK) modeling has been successfully used to predict its behavior from preclinical data to clinical outcomes.[19] Simulations indicated that when the oral dose exceeds 50 mg, solubility may limit the fraction of the dose absorbed.[19] A study in healthy male volunteers showed that Bitopertin dose-dependently increases glycine levels in the cerebrospinal fluid (CSF), confirming target engagement in the CNS.[20]

Preclinical Studies

Extensive preclinical work has validated the mechanism of action of Bitopertin in various disease models.

EPP/XLPP In Vitro and In Vivo Models



Proof-of-concept studies have demonstrated Bitopertin's efficacy in reducing PPIX in relevant models.[2]

- Cellular Models: In a K562 erythroid cell line engineered with an EPP genotype (via CRISPR-Cas9), Bitopertin reduced PPIX accumulation.[2] Similar reductions were seen in CD34+ human hematopoietic stem cells where the FECH gene was knocked down using shRNA.[2]
- Animal Models: In the Fechm1Pas mouse model of EPP and the Alas2Q548X mouse model
 of XLPP, oral administration of Bitopertin significantly reduced erythrocyte and plasma PPIX
 levels.[2][7] This reduction in PPIX also led to an amelioration of liver disease in the EPP
 mouse model.[7]

Diamond-Blackfan Anemia (DBA) Models

Preclinical studies have explored Bitopertin for DBA, a congenital bone marrow failure syndrome. In marrow cells from DBA patients and in RPS19-deficient CD34+ cells, Bitopertin improved erythroid expansion.[21] In Rpl11 haploinsufficient mice, Bitopertin treatment resulted in a dose-dependent improvement in anemia.[21]

Clinical Development

Bitopertin has been evaluated in over 4,000 human subjects across multiple clinical programs, establishing a broad safety database.[2][6][7]

Schizophrenia

Numerous Phase II and III trials investigated Bitopertin as an adjunctive therapy for persistent negative symptoms or suboptimally controlled positive symptoms of schizophrenia.

- Phase II: A proof-of-concept study showed a significant improvement in the Negative Symptom Factor Score (NSFS) from baseline, particularly at the 10 mg and 30 mg doses.[3]
 [22]
- Phase III: A series of large-scale Phase III trials (e.g., FlashLyte, DayLyte, SearchLyte)
 ultimately failed to demonstrate a statistically significant separation from placebo on the



primary endpoints.[4][5][23] While the drug was generally safe and well-tolerated, the lack of efficacy led to the discontinuation of its development for schizophrenia.[3][4]

Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP)

Development for EPP and XLP has been highly promising, with Bitopertin positioned as a potential first-in-class disease-modifying therapy.[1]



Trial Name	Phase	Design	Key Findings	Reference
BEACON	2	Open-label	Significant, dosedependent reduction in whole-blood PPIX (approx. 40% with 60 mg dose).[7][8] Improved light tolerance and a >90% reduction in phototoxic reactions.[8][24]	[7][8][24]
AURORA	2	Randomized, double-blind, placebo- controlled	Confirmed significant PPIX reduction and improvements in light tolerance and quality of life.[9]	[9]
APOLLO	3	Randomized, double-blind, placebo- controlled	Confirmatory study to support full approval.[9] [25]	[9][25]
HELIOS	-	Open-label extension	To assess long- term safety and efficacy.[9]	[9]

Based on the strength of the Phase 2 data, an NDA was submitted to the FDA under the accelerated approval pathway in September 2025.[9]

Safety and Tolerability

Across trials in both schizophrenia and EPP, Bitopertin has demonstrated an acceptable safety profile.[5][7]



- Common Adverse Events: The most frequently reported adverse events are generally mild and transient, including dizziness, headache, and nausea.[6][24]
- Hematologic Effects: A predictable, on-target effect is a dose-dependent, but typically clinically negligible, reduction in hemoglobin, resulting in hypochromic and microcytic red blood cells.[7] In EPP trials, this did not lead to significant anemia-related adverse events.[7]
 [24]

Experimental Protocols

The following are representative protocols based on published methodologies. Researchers should adapt and optimize these for their specific experimental contexts.

Protocol: Generation of K562-EPP Cellular Model

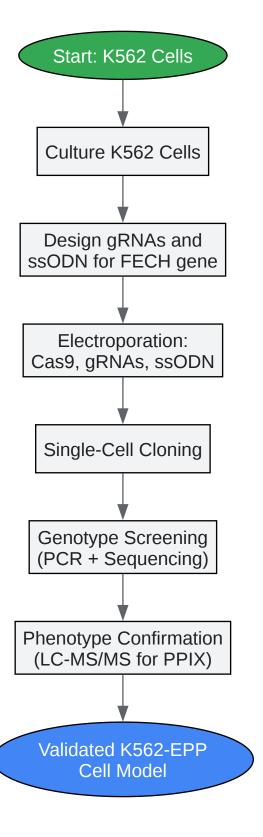
Objective: To create a human erythroid cell line that recapitulates the EPP genotype and phenotype (PPIX accumulation).

Methodology (based on[2]):

- Cell Culture: Culture K562 cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- CRISPR-Cas9 Design: Design guide RNAs (gRNAs) targeting the FECH gene to (a) introduce a knockout (KO) null allele via non-homologous end joining and (b) introduce the common hypomorphic variant c.315-48T>C via homology-directed repair (HDR) using a single-stranded oligodeoxynucleotide (ssODN) repair template.
- Transfection: Co-transfect K562 cells with plasmids encoding Cas9, the gRNAs, and the ssODN template using electroporation (e.g., Neon™ Transfection System).
- Clonal Selection: Isolate single cells into 96-well plates by limiting dilution or fluorescenceactivated cell sorting (FACS).
- Genotype Screening: Expand clones and screen for the desired FECH IVS3-48C/KO genotype using PCR amplification of the target region followed by Sanger sequencing.



Phenotype Confirmation: Validate the EPP phenotype by measuring protoporphyrin IX
 (PPIX) levels. Lyse a known number of cells, extract porphyrins, and quantify PPIX using
 liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare levels to wild-type
 K562 cells to confirm significant accumulation.





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Caption: Experimental workflow for creating a K562-EPP cell model.

Protocol: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of Bitopertin in rats following administration.

Methodology (based on[17]):

- Animal Model: Use female Sprague-Dawley rats. House under standard conditions with ad libitum access to food and water.
- Drug Formulation: Prepare Bitopertin in a suitable vehicle for subcutaneous (s.c.) or intravenous (i.v.) administration.
- Dosing: Administer the formulated drug at desired concentrations (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg for s.c.; 0.1 mg/kg for i.v.).
- Blood Sampling: Collect serial blood samples (approx. 100-200 μL) from the tail vein or other appropriate site into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 h post-dose).
- Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
- Sample Analysis:
 - Thaw plasma samples and perform protein precipitation (e.g., with acetonitrile containing an internal standard).
 - Centrifuge to pellet precipitated proteins.
 - Analyze the supernatant using a validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method to quantify Bitopertin concentrations.



• Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (T₁/₂), and clearance (CL).

Conclusion

Bitopertin (R enantiomer) is a well-characterized GlyT1 inhibitor with a dual mechanism of action affecting both CNS and hematologic pathways. While its journey as a potential therapy for schizophrenia was unsuccessful in late-stage trials, its fundamental ability to modulate heme biosynthesis by limiting glycine substrate has paved a new and promising path. Strong preclinical and Phase II clinical data in erythropoietic protoporphyrias have demonstrated its potential as the first disease-modifying therapy for these debilitating conditions, highlighting a successful drug repositioning strategy based on a deep understanding of its core biological function.

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